molecular formula C14H10Cl2O2S B14434823 Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- CAS No. 79332-47-1

Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)-

Cat. No.: B14434823
CAS No.: 79332-47-1
M. Wt: 313.2 g/mol
InChI Key: VIKAMDVXCZDTDA-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- typically involves multiple steps, including the introduction of chloro and phenylthio groups to the benzeneacetic acid backbone. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to specific positions on the benzene ring.

    Thioether Formation: Incorporation of the phenylthio group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chloro groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols.

Major Products:

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Thiols: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions.

Scientific Research Applications

Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

  • Benzeneacetic acid, 3,5-dichloro-2-(methylthio)-
  • Benzeneacetic acid, 3,5-dichloro-2-(ethylthio)-
  • Benzeneacetic acid, 3,5-dichloro-2-(propylthio)-

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the sulfur atom (phenyl, methyl, ethyl, propyl).
  • Chemical Properties: These differences can lead to variations in reactivity, solubility, and other chemical properties.
  • Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.

Properties

CAS No.

79332-47-1

Molecular Formula

C14H10Cl2O2S

Molecular Weight

313.2 g/mol

IUPAC Name

2-(3,5-dichloro-2-phenylsulfanylphenyl)acetic acid

InChI

InChI=1S/C14H10Cl2O2S/c15-10-6-9(7-13(17)18)14(12(16)8-10)19-11-4-2-1-3-5-11/h1-6,8H,7H2,(H,17,18)

InChI Key

VIKAMDVXCZDTDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(=O)O

Origin of Product

United States

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